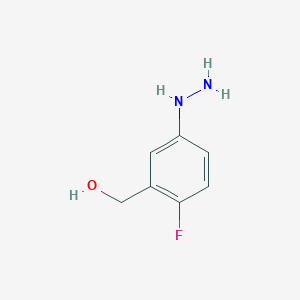![molecular formula C14H13Cl4N B14066337 [3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14066337.png)
[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine is a complex organic compound with a unique structure that includes multiple chlorine atoms and a dimethylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine typically involves multiple steps, starting with the chlorination of a suitable precursor. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as distillation and crystallization is common to achieve high purity levels.
化学反応の分析
Types of Reactions
[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated quinones, while reduction could produce dechlorinated amines.
科学的研究の応用
[3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism by which [3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological responses. The pathways involved can be complex and are often the subject of ongoing research .
類似化合物との比較
Similar Compounds
Similar compounds include other chlorinated aromatic amines and derivatives with comparable structures. Examples include:
- [3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-methyl-amine
- [3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-ethyl-amine
Uniqueness
What sets [3-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine apart is its specific arrangement of chlorine atoms and the presence of the dimethylamine group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H13Cl4N |
|---|---|
分子量 |
337.1 g/mol |
IUPAC名 |
3-chloro-N,N-dimethyl-5-(2,3,5-trichlorocyclohexa-2,4-dien-1-yl)aniline |
InChI |
InChI=1S/C14H13Cl4N/c1-19(2)11-4-8(3-9(15)5-11)12-6-10(16)7-13(17)14(12)18/h3-5,7,12H,6H2,1-2H3 |
InChIキー |
DMBBHKPYDGISOI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC(=CC(=C1)C2CC(=CC(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B14066254.png)
![2-(4-(Trifluoromethoxy)phenyl)-8-(vinylsulfonyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B14066258.png)
![Hexanamide, 6-[[(4-methylphenyl)sulfonyl]amino]-](/img/structure/B14066266.png)










![Ethyl 2-[(4-formylphenyl)sulfanyl]-2-methylpropanoate](/img/structure/B14066353.png)
